
Methyl (4-oxopentan-2-ylidene)methanehydrazonothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (4-oxopentan-2-ylidene)methanehydrazonothioate is a complex organic compound with a unique structure that includes a thioate group, a hydrazone linkage, and a ketone functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4-oxopentan-2-ylidene)methanehydrazonothioate typically involves the condensation of a hydrazine derivative with a thioester. One common method is to react 4-oxopentanoic acid with methyl hydrazinecarbothioate under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (4-oxopentan-2-ylidene)methanehydrazonothioate can undergo various chemical reactions, including:
Oxidation: The thioate group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazone linkage can participate in nucleophilic substitution reactions, where the hydrazone nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like amines, thiols, or halides.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted hydrazones.
Scientific Research Applications
Methyl (4-oxopentan-2-ylidene)methanehydrazonothioate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor due to its hydrazone functionality.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl (4-oxopentan-2-ylidene)methanehydrazonothioate involves its interaction with biological targets through its hydrazone and thioate functionalities. The hydrazone group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The thioate group can interact with metal ions, affecting metalloproteins and enzymes that require metal cofactors.
Comparison with Similar Compounds
Similar Compounds
Methyl (4-oxopentanoate): Similar structure but lacks the hydrazone and thioate functionalities.
Methyl (4-oxopentan-2-ylidene)hydrazinecarbothioate: Similar structure but with different substituents on the hydrazone linkage.
Uniqueness
Methyl (4-oxopentan-2-ylidene)methanehydrazonothioate is unique due to its combination of hydrazone and thioate functionalities, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
494834-12-7 |
|---|---|
Molecular Formula |
C7H12N2OS |
Molecular Weight |
172.25 g/mol |
IUPAC Name |
methyl N-(4-oxopentan-2-ylideneamino)methanimidothioate |
InChI |
InChI=1S/C7H12N2OS/c1-6(4-7(2)10)9-8-5-11-3/h5H,4H2,1-3H3 |
InChI Key |
MYMJIOGLJCWDIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NN=CSC)CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Bromophenyl)sulfanyl]-3-oxobut-1-en-2-yl 4-nitrobenzoate](/img/structure/B14241333.png)
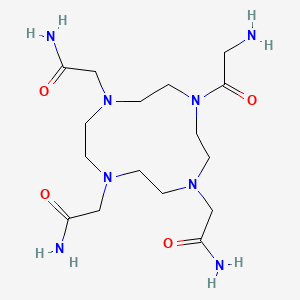
![N-[4-[2-Ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14241342.png)
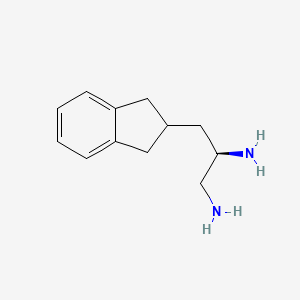
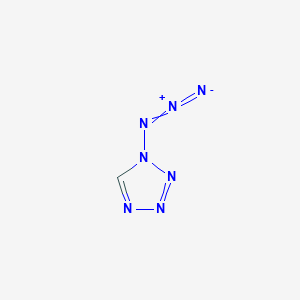

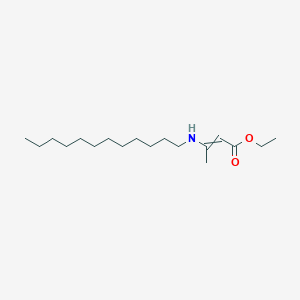
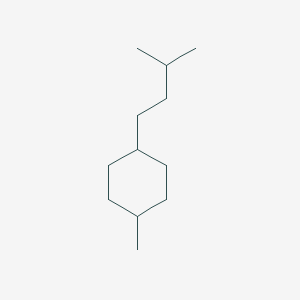
![N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}pentanamide](/img/structure/B14241383.png)
![2-amino-1-(furan-2-ylmethyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B14241394.png)
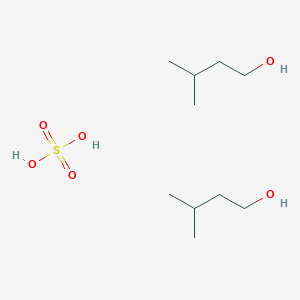
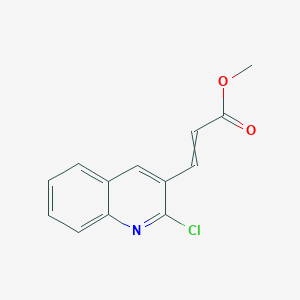
![Chloro(diiodo)[4-(iodomethyl)phenyl]silane](/img/structure/B14241412.png)
![3-benzoyl-5H-pyrrolo[1,2-a]quinoxaline-1,2,4-trione](/img/structure/B14241424.png)
